Cas no 116424-69-2 (6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2R,3S,3aS,7S,7aR)-)

116424-69-2 structure
Productnaam:6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2R,3S,3aS,7S,7aR)-
6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2R,3S,3aS,7S,7aR)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2R,3S,3aS,7S,7aR)-
- Fargesone A
- (2S,3R,3aR,7S,7aS)-2-(1,3-benzodioxol-5-yl)-3a,4-dimethoxy-3-methyl-7-prop-2-enyl-2,3,7,7a-tetrahydro-1-benzofuran-6-one
- 6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2R,3S,3aS,7S,7a
- Fargesone
- [2R-(2alpha,3beta,3abeta,7alpha,7abeta)]-2-(1,3-Benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propenyl)-6(2H)-benzofuranone
- [ "" ]
- AC1L9DHN
- FS-8752
- (2S,3R,3aR,7S,7aS)-7-allyl-2-(1,3-benzodioxol-5-yl)-3a,4-dimethoxy-3-methyl-2,3,7,7a-tetrahydrobenzofuran-6-one
- 116424-69-2
- F92902
- DTXSID20331969
- CHEBI:4976
- SCHEMBL4740559
- SureCN4740559
- AKOS032948999
- Q27106602
- C10563
- Fargesone B
- DA-73309
- DTXCID50283063
-
- Inchi: InChI=1S/C21H24O6/c1-5-6-14-15(22)10-18(23-3)21(24-4)12(2)19(27-20(14)21)13-7-8-16-17(9-13)26-11-25-16/h5,7-10,12,14,19-20H,1,6,11H2,2-4H3/t12-,14-,19+,20+,21+/m1/s1
- InChI-sleutel: COELSLLVNMRXHB-KYIFXELVSA-N
- LACHT: C=CC[C@@H]1C(=O)C=C(OC)[C@]2([C@@H]([C@H](O[C@@H]12)C1C=CC2OCOC=2C=1)C)OC
Berekende eigenschappen
- Exacte massa: 372.15700
- Monoisotopische massa: 372.157
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 27
- Aantal draaibare bindingen: 5
- Complexiteit: 630
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 5
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 63.2A^2
- XLogP3: 2.4
Experimentele eigenschappen
- Kleur/vorm: Oil
- Dichtheid: 1.25±0.1 g/cm3 (20 ºC 760 Torr),
- Kookpunt: 508°Cat760mmHg
- Vlampunt: 222°C
- Brekindex: 1.575
- Oplosbaarheid: Insuluble (4.1E-3 g/L) (25 ºC),
- PSA: 63.22000
- LogboekP: 3.18180
- Dampfdruk: 0.0±1.3 mmHg at 25°C
6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2R,3S,3aS,7S,7aR)- Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2R,3S,3aS,7S,7aR)- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4050-1 mg |
Fargesone A |
116424-69-2 | 1mg |
¥2035.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4050-1 ml * 10 mm |
Fargesone A |
116424-69-2 | 1 ml * 10 mm |
¥ 2860 | 2024-07-20 | ||
TargetMol Chemicals | TN4050-5mg |
Fargesone A |
116424-69-2 | 5mg |
¥ 2760 | 2024-07-20 | ||
A2B Chem LLC | AA15981-5mg |
Fargesone A |
116424-69-2 | 95.0% | 5mg |
$494.00 | 2024-04-20 | |
TargetMol Chemicals | TN4050-5 mg |
Fargesone A |
116424-69-2 | 98% | 5mg |
¥ 2,760 | 2023-07-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F54960-5mg |
(2S,3R,3aR,7S,7aS)-2-(1,3-benzodioxol-5-yl)-3a,4-dimethoxy-3-methyl-7-prop-2-enyl-2,3,7,7a-tetrahydro-1-benzofuran-6-one |
116424-69-2 | ,HPLC≥95.0% | 5mg |
¥4000.0 | 2023-09-07 | |
TargetMol Chemicals | TN4050-1 mL * 10 mM (in DMSO) |
Fargesone A |
116424-69-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2860 | 2023-09-15 |
6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2R,3S,3aS,7S,7aR)- Gerelateerde literatuur
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
116424-69-2 (6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2R,3S,3aS,7S,7aR)-) Gerelateerde producten
- 116424-70-5(6(2H)-Benzofuranone,2-(1,3-benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,4-dimethoxy-3-methyl-7-(2-propen-1-yl)-,(2S,3R,3aR,7R,7aS)-)
- 1448057-57-5(2-(1,3-benzothiazol-2-ylsulfanyl)-1-3-(4-fluorobenzenesulfonyl)azetidin-1-ylethan-1-one)
- 2228407-31-4(1-(4-methylpyrimidin-5-yl)cyclobutylmethanol)
- 1806745-91-4(6-Methyl-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxylic acid)
- 1118845-86-5(2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide)
- 946268-88-8(ethyl 4-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)sulfamoylthiophene-2-carboxylate)
- 2171618-35-0(3-cyclopropyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)
- 1806556-47-7(1-Chloro-1-(2-(difluoromethoxy)-5-methylphenyl)propan-2-one)
- 2167011-94-9(Pyridine, 2,5-dichloro-3-isothiocyanato-)
- 1190861-74-5(3,3-dimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-2-one)
Aanbevolen leveranciers
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:116424-69-2)Fargesone A

Zuiverheid:>98%
Hoeveelheid:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prijs ($):Onderzoek